N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-Ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative functionalized with a 4-methylbenzyl group at position 3 and a 2-ethoxyphenylacetamide moiety linked via a thioether bridge. The ethoxy group on the phenyl ring and the 4-methylbenzyl substituent on the pyrimidine core contribute to its unique physicochemical and pharmacological profile compared to analogs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-30-20-7-5-4-6-18(20)25-21(28)15-32-24-26-19-12-13-31-22(19)23(29)27(24)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSNVCZGRBPTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxyphenyl and methylbenzyl groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and thioether linkage are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6–8 hours | 2-Mercapto-thieno[3,2-d]pyrimidin-4(3H)-one derivative + Acetic acid | |
| Basic hydrolysis (amide) | NaOH (1M), 80°C, 4 hours | 2-((3-(4-Methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetic acid + 2-ethoxyaniline |
The thioether bond is stable under mild conditions but cleaves under strong oxidative or reductive environments.
Nucleophilic Substitution
The sulfur atom in the thioether acts as a nucleophilic site:
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, RT, 6 hours | Sulfoxide derivative | 85% | |
| mCPBA | DCM, 0°C → RT, 2 hours | Sulfone derivative | 92% |
Oxidation of the pyrimidinone ring is not observed under these conditions.
Reductive Reactions
The acetamide and aromatic nitro groups (if present in analogs) undergo reduction:
Cycloaddition and Ring-Opening
The pyrimidinone ring participates in cycloaddition reactions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hours | Diels-Alder adduct at the α,β-unsaturated ketone of the pyrimidinone ring | |
| NaN₃ | DMF, CuI, 100°C, 24 hours | Triazole formation via click chemistry at the acetylene-modified analogs |
Metal Coordination
The sulfur and carbonyl groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | MeOH, RT, 2 hours | Square-planar Cu(II) complex | Catalytic studies | |
| PdCl₂(PPh₃)₂ | THF, reflux, 6 hours | Pd(0) complex for cross-coupling reactions | Synthetic intermediates |
Photochemical Reactions
UV irradiation induces structural changes:
| Condition | Observation | Reference |
|---|---|---|
| UV (254 nm), 24 hours | C-S bond cleavage in thioether, forming disulfide and pyrimidinone radical |
Key Findings:
- The thioether linkage is the most reactive site, enabling alkylation, oxidation, and metal coordination.
- The pyrimidinone core participates in cycloaddition and redox reactions, expanding derivatization potential.
- Acetamide hydrolysis provides a route to carboxylic acid or amine derivatives for pharmacological optimization.
Data gaps remain in enantioselective transformations and biological activity correlations, warranting further study.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the pyrimidine core and the acetamide’s aryl group, influencing molecular weight, solubility, and bioactivity.
| Compound Name | Substituents (Pyrimidine Core/Acetamide) | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|---|
| N-(2-Ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | 4-Methylbenzyl / 2-Ethoxyphenyl | C₂₅H₂₄N₃O₃S₂ | 486.60 | Not reported | [15] |
| 2-[[3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide | Benzyl / 3-Methoxyphenyl | C₂₂H₁₉N₃O₃S₂ | 437.53 | Density: 1.35 g/cm³; pKa: 12.77 | [8] |
| 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-Methylphenyl / Thiadiazolyl | C₁₉H₁₈N₄O₂S₃ | 442.56 | Not reported | [13] |
| N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide | Phenyl / 2-Chloro-4-methylphenyl | C₂₁H₁₆ClN₃O₂S | 409.89 | Not reported | [16] |
Key Observations :
- The 2-ethoxyphenyl substituent may improve metabolic stability over the 3-methoxyphenyl group in , as ethoxy groups are less prone to oxidative demethylation.
- Analogs with heterocyclic acetamide moieties (e.g., thiadiazolyl in ) exhibit reduced molecular weights but may compromise solubility due to decreased polarity.
Pharmacokinetic and Toxicity Considerations
Biological Activity
N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The thieno[3,2-d]pyrimidine scaffold is crucial for imparting biological activity. Methods include:
- Formation of Thieno[3,2-d]pyrimidine : This often involves cyclization reactions using appropriate precursors such as thioketones and amines.
- Substitution Reactions : The introduction of the ethoxy and methylbenzyl groups can be achieved through nucleophilic substitution or coupling reactions.
Antitumor Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives with similar structures effectively inhibited the growth of triple-negative breast cancer cells by targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF) pathways .
- Compounds from the same family were shown to inhibit tumor cell proliferation with IC50 values ranging from 43% to 87% against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- In vitro studies revealed that thieno[3,2-d]pyrimidine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit tyrosine kinases involved in tumor progression.
- Apoptosis Induction : Studies indicate that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Mechanisms : The antimicrobial action likely involves interference with bacterial metabolism and cell wall integrity.
Data Summary
| Activity Type | Target Organism / Cell Line | IC50/Effectiveness | Reference |
|---|---|---|---|
| Antitumor | MDA-MB-231 (Breast Cancer) | 43% - 87% | |
| Antimicrobial | Gram-positive & Gram-negative Bacteria | Broad-spectrum efficacy |
Case Studies
- Antitumor Efficacy : A study conducted by Saddik et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives and found that their structural modifications significantly enhanced cytotoxicity against breast cancer cells compared to controls .
- Antimicrobial Evaluation : Research by Elmongy et al. highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives against various pathogens, showing promising results for future drug development aimed at treating infections .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology : The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Alkylation of the pyrimidine ring with 4-methylbenzyl groups under basic conditions (e.g., triethylamine) in solvents like toluene or ethanol.
- Thioether linkage formation via nucleophilic substitution between the thiol group and halogenated intermediates.
- Final acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) .
- Critical Parameters : Temperature control (60–80°C for thioether formation), pH adjustments (neutral to mildly basic), and solvent purity to minimize side reactions .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, thienopyrimidine carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~495) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .
Q. How are physicochemical properties like solubility and thermal stability assessed?
- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (toluene) via saturation shake-flask method. Ethoxyphenyl groups enhance solubility in DMSO .
- Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points (~220–230°C) and decomposition profiles .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing impurities?
- Reaction Optimization :
- Solvent Screening : Replace DMF with acetonitrile to reduce byproducts in coupling steps .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Purity Monitoring : Employ HPLC with C18 columns (UV detection at 254 nm) to track intermediates and final product purity (>95%) .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Target Identification :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Molecular Docking : Model interactions with ATP-binding pockets of kinases (e.g., PyMOL, AutoDock) to predict binding affinities .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cancer cell lines to identify downregulated pro-survival pathways (e.g., PI3K/AKT) .
Q. How should contradictory data on biological activity across studies be resolved?
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with clonogenic survival tests to confirm IC₅₀ discrepancies .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference explains variability in activity .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Modular Modifications :
- Ethoxyphenyl Group : Replace with fluorophenyl to enhance blood-brain barrier penetration .
- Methylbenzyl Substituent : Substitute with bulkier groups (e.g., naphthyl) to probe steric effects on target binding .
- Biological Testing : Compare IC₅₀ values across analogs in dose-response assays to rank potency .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–9) and quantify intact compound using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
